

# An In-depth Technical Guide to the Chemical Properties of Dideuteriomethanone

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## Compound of Interest

Compound Name: Dideuteriomethanone

Cat. No.: B032688

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## Abstract

**Dideuteriomethanone** ( $\text{CD}_2\text{O}$ ), a deuterated isotopologue of formaldehyde, serves as a crucial tool in a multitude of scientific disciplines, ranging from mechanistic studies in organic chemistry and atmospheric sciences to quantitative proteomics in drug development. Its significance is primarily derived from the kinetic isotope effect (KIE), where the mass difference between deuterium and protium leads to discernible changes in reaction rates, offering profound insights into reaction mechanisms. This technical guide provides a comprehensive overview of the chemical properties of **dideuteriomethanone**, including its synthesis, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis and its application in quantitative proteomics are provided, alongside a discussion of its role in elucidating reaction kinetics.

## Introduction

**Dideuteriomethanone**, also known as formaldehyde- $\text{d}_2$ , is a simple carbonyl compound with the chemical formula  $\text{CD}_2\text{O}$ . The substitution of protium with deuterium atoms imparts unique chemical and physical properties that are exploited in various research fields. The study of isotopic variants of formaldehyde gained prominence with the advancement of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [1] **Dideuteriomethanone** has become an indispensable tool for elucidating reaction mechanisms through the kinetic isotope effect. [1] By comparing the reaction rates of processes

involving  $\text{CD}_2\text{O}$  with those of  $\text{H}_2\text{CO}$ , researchers can determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction.

This guide aims to provide a detailed technical overview of the chemical properties and applications of **dideuteriomethanone** for researchers, scientists, and professionals in drug development.

## Physical and Spectroscopic Properties

The substitution of hydrogen with deuterium in formaldehyde leads to subtle but measurable changes in its physical and spectroscopic properties.

### Physical Properties

A summary of the key physical properties of **dideuteriomethanone** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$\text{CD}_2\text{O}$	[1]
Molecular Weight	32.04 g/mol	[2]
CAS Number	1664-98-8	[1][2]
Density	0.7 g/cm <sup>3</sup> (for 20 wt. % in $\text{D}_2\text{O}$ )	[3]
Flash Point	-75.1 °C (for 20 wt. % in $\text{D}_2\text{O}$ )	[3]

Table 1: Physical Properties of **Dideuteriomethanone**.

### Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **dideuteriomethanone**. The change in mass upon isotopic substitution significantly influences its vibrational and rotational spectra.

The fundamental vibrational frequencies of gaseous formaldehyde ( $\text{H}_2\text{CO}$ ) are well-characterized. While a complete set of experimentally determined fundamental frequencies for gaseous **dideuteriomethanone** ( $\text{CD}_2\text{O}$ ) is not readily available in a single reference, the

values for H<sub>2</sub>CO provide a close approximation, with the understanding that the C-D stretching and bending vibrations will have lower frequencies due to the heavier mass of deuterium.

Symmetry Species	Vibrational Mode	H <sub>2</sub> CO Frequency (cm <sup>-1</sup> )
a <sub>1</sub>	CH <sub>2</sub> symmetric stretch	2783
a <sub>1</sub>	C=O stretch	1746
a <sub>1</sub>	CH <sub>2</sub> scissors	1500
b <sub>1</sub>	CH <sub>2</sub> asymmetric stretch	2843
b <sub>1</sub>	CH <sub>2</sub> rock	1249
b <sub>2</sub>	CH <sub>2</sub> wag	1167

Table 2: Fundamental Vibrational Frequencies of Gaseous Formaldehyde (H<sub>2</sub>CO).[4] The corresponding vibrational modes in CD<sub>2</sub>O will be shifted to lower wavenumbers.

Microwave spectroscopy allows for the precise determination of rotational constants, which are inversely proportional to the moments of inertia of the molecule. For the **dideuteriomethanone** dimer, (D<sub>2</sub>CO)<sub>2</sub>, the rotational constants have been determined as A = 14862.1(35) MHz,  $\frac{1}{2}(B + C)$  = 3030.2366(37) MHz, and B - C = 490.977(18) MHz.[5][6] For the monomer H<sub>2</sub>CO, the rotational constants are A = 9.40530 cm<sup>-1</sup>, B = 1.29530 cm<sup>-1</sup>, and C = 1.13420 cm<sup>-1</sup>. [7]

Rotational Constant	(D <sub>2</sub> CO) <sub>2</sub> (MHz)	H <sub>2</sub> CO (cm <sup>-1</sup> )
A	14862.1(35)	9.40530
$\frac{1}{2}(B + C)$	3030.2366(37)	-
B - C	490.977(18)	-
B	-	1.29530
C	-	1.13420

Table 3: Rotational Constants for **Dideuteriomethanone** Dimer and Formaldehyde Monomer. [5][6][7]

$^{13}\text{C}$  NMR spectroscopy is a powerful tool for characterizing **dideuteriomethanone**. Due to the spin ( $I=1$ ) of the two deuterium nuclei, the  $^{13}\text{C}$  signal of the carbonyl carbon is split into a quintet. While a specific chemical shift value for  $\text{CD}_2\text{O}$  in  $\text{D}_2\text{O}$  is not definitively reported in the searched literature, the  $^{13}\text{C}$  NMR spectrum of formaldehyde in  $\text{D}_2\text{O}$  shows a peak that can be referenced.<sup>[8]</sup>

The mass spectrum of **dideuteriomethanone** is characterized by a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is similar to that of formaldehyde, with characteristic losses of deuterium and the carbonyl group. The NIST Chemistry WebBook provides the mass spectrum of formaldehyde ( $\text{H}_2\text{CO}$ ).<sup>[9]</sup>

## Synthesis of Dideuteriomethanone

**Dideuteriomethanone** is typically prepared from its polymeric form, paraformaldehyde- $\text{d}_2$ . The monomeric form can be generated by heating the polymer.

## Experimental Protocol: Generation of Monomeric Dideuteriomethanone from Paraformaldehyde- $\text{d}_2$

This protocol describes the thermal depolymerization of paraformaldehyde- $\text{d}_2$  to generate gaseous **dideuteriomethanone**, which can be used directly or dissolved in a suitable solvent.

Materials:

- Paraformaldehyde- $\text{d}_2$
- Heat-resistant glass apparatus with an inlet for an inert gas and an outlet tube
- Heating mantle or oil bath
- Inert gas supply (e.g., nitrogen or argon)
- Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)
- Anhydrous solvent (e.g., THF, if a solution is desired)

Procedure:

- Place a known amount of paraformaldehyde-d<sub>2</sub> into the glass apparatus.
- Assemble the apparatus, ensuring a gentle flow of inert gas through the system. The outlet should lead to either the reaction vessel where the gaseous CD<sub>2</sub>O will be used or to a cold trap containing the desired solvent.
- Gently heat the apparatus containing the paraformaldehyde-d<sub>2</sub> to 150-200 °C. The polymer will depolymerize to produce gaseous **dideuteriomethanone**.
- The stream of inert gas will carry the gaseous CD<sub>2</sub>O to the reaction vessel or into the cold solvent.
- If preparing a solution, continue the process until the desired concentration is reached. The concentration can be determined by titration or NMR.
- Caution: Formaldehyde is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

A method for the in situ generation of formaldehyde-d<sub>2</sub> from DMSO-d<sub>6</sub>, bromine, and cesium carbonate has also been reported for reactions with difluoroenolates and difluorobenzyl carbanions.<sup>[10]</sup> Another synthetic route involves the preparation from 1,2-dibromoethane-d<sub>4</sub> via the corresponding glycol diacetate and glycol, with an overall yield of 62.5%.<sup>[11][12]</sup>

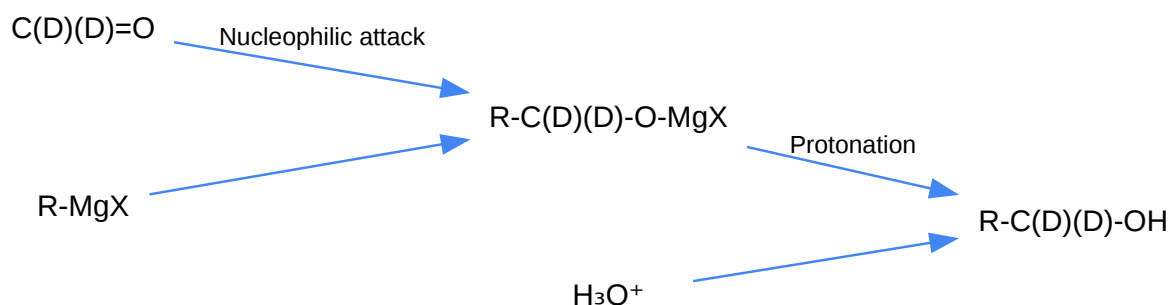
## Chemical Reactivity and the Kinetic Isotope Effect

The reactivity of **dideuteriomethanone** is largely similar to that of formaldehyde, with the primary difference being the rates of reactions that involve the cleavage of a carbon-deuterium bond.

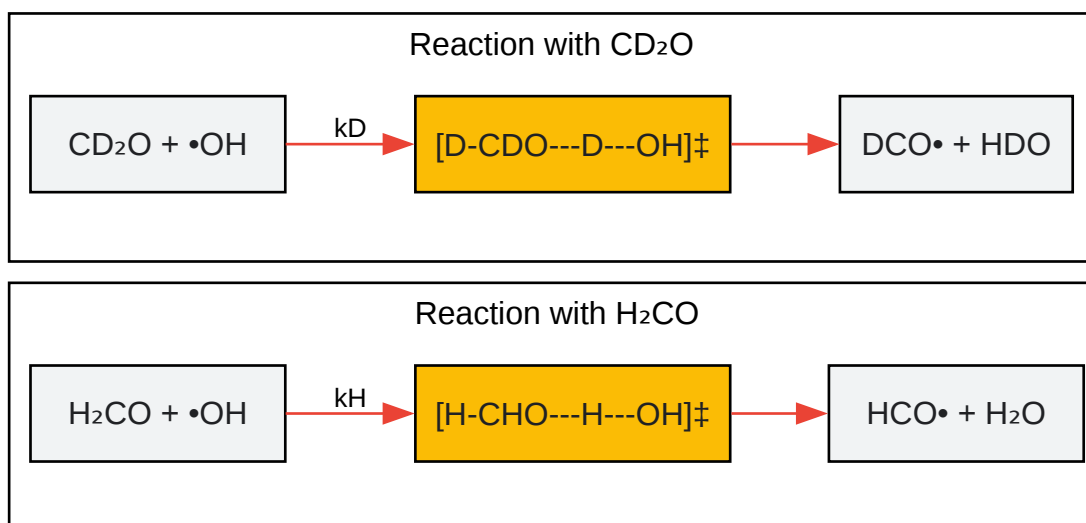
## Nucleophilic Addition Reactions

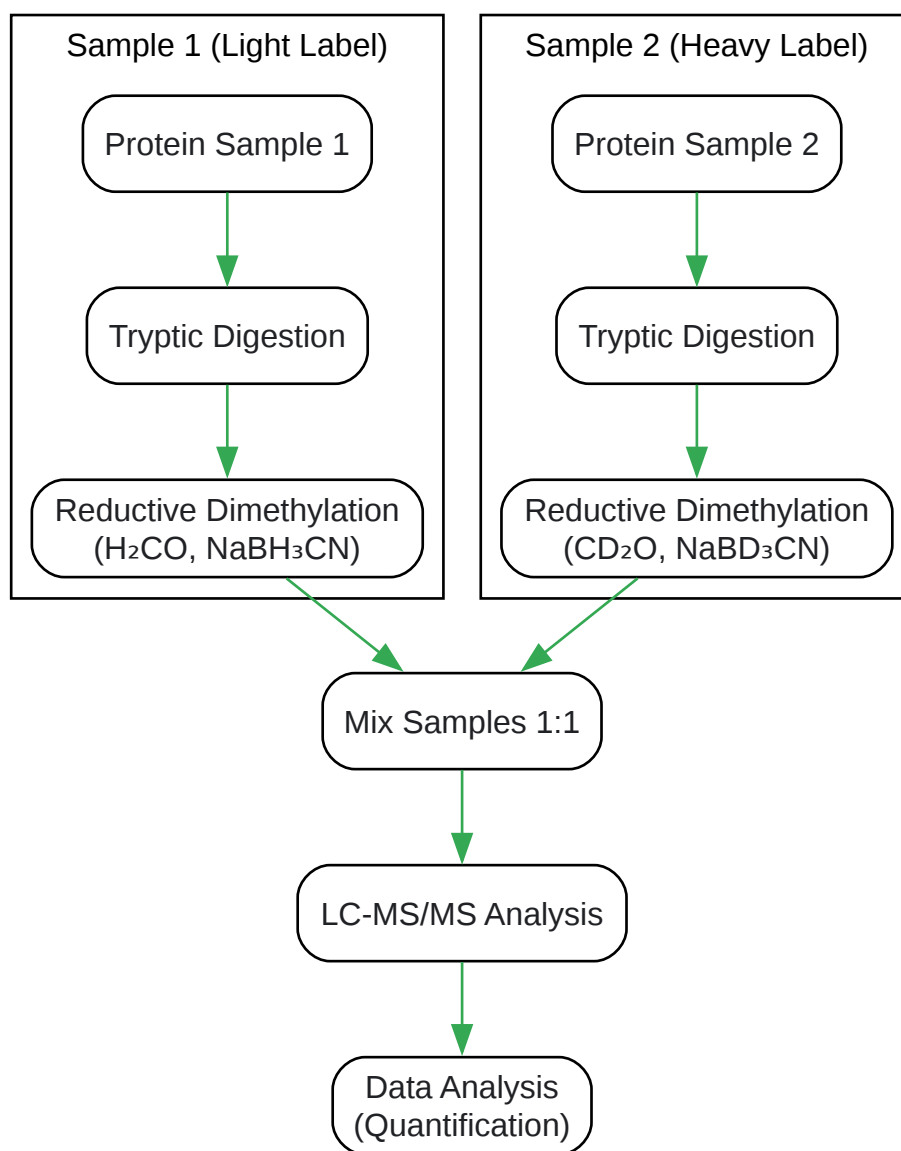
Like all aldehydes, **dideuteriomethanone** readily undergoes nucleophilic addition reactions at the electrophilic carbonyl carbon. Common nucleophiles include Grignard reagents, organolithium compounds, hydrides, amines, and enolates. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

For example, the reaction of **dideuteriomethanone** with a Grignard reagent (RMgX) will yield a deuterated primary alcohol after acidic workup.



$$k_H > k_D$$





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)